

An In-Depth Technical Guide to Tentoxin-d3 for Advanced Research Applications

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Compound of Interest

Compound Name: *Tentoxin-d3*

Cat. No.: *B1152884*

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This guide provides a comprehensive technical overview of **Tentoxin-d3**, an isotopically labeled form of the natural mycotoxin, Tentoxin. Designed for researchers, analytical scientists, and professionals in drug and herbicide development, this document delves into the fundamental properties, synthesis, and critical applications of **Tentoxin-d3**, with a focus on its role as an internal standard in quantitative mass spectrometry.

Section 1: Foundational Understanding of Tentoxin and its Labeled Analog

Tentoxin: A Natural Phytotoxin

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several phytopathogenic fungi of the *Alternaria* genus, most notably *Alternaria alternata* (syn. *A. tenuis*).^{[1][2]} It is a secondary metabolite known for its potent phytotoxicity, selectively inducing chlorosis (yellowing) in a range of germinating plant seedlings.^{[1][2]} This biological activity has positioned Tentoxin as a potential natural herbicide, driving research into its mechanism of action and biosynthesis.^{[3][4]}

Core Mechanism of Action

The phytotoxicity of Tentoxin stems from its specific interaction with key chloroplast components. Its primary mode of action is the inhibition of the chloroplast coupling factor 1 (CF1), a critical component of the ATP synthase enzyme complex.^{[5][6]} By binding to CF1-ATPase, Tentoxin disrupts the energy transfer process, thereby blocking ATP synthesis, which

is vital for chloroplast development and function.[3][5] This targeted disruption ultimately leads to the observed chlorosis in sensitive plant species.

The Rationale for Isotopic Labeling: The Necessity of Tentoxin-d3

In analytical chemistry and metabolomics, the accurate quantification of analytes in complex matrices (e.g., plant tissue, soil, culture filtrates) is a significant challenge. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses. **Tentoxin-d3**, in which three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of Tentoxin.

Causality for using an isotopic standard:

- **Physicochemical Similarity:** **Tentoxin-d3** is chemically identical to Tentoxin in terms of its structure and reactivity. This ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation, effectively compensating for analyte loss at any stage.
- **Mass Spectrometry Distinction:** The mass difference (3 Daltons) allows a mass spectrometer to distinguish between the native analyte (Tentoxin) and the labeled internal standard (**Tentoxin-d3**).
- **Minimizing Matrix Effects:** Co-elution of the analyte and the internal standard in liquid chromatography (LC) ensures they experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to a highly accurate and precise quantification ratio.

Section 2: Physicochemical and Structural Properties

A clear understanding of the chemical identifiers for both the native and labeled compounds is crucial for experimental design and data interpretation.

Core Chemical Identifiers

The following table summarizes the key quantitative data for Tentoxin and its deuterated analog.

Property	Tentoxin	Tentoxin-d3	Data Source(s)
CAS Number	28540-82-1	1426437-58-2	[7][8]
Molecular Formula	C ₂₂ H ₃₀ N ₄ O ₄	C ₂₂ H ₂₇ D ₃ N ₄ O ₄	[7][8][9]
Molecular Weight	414.50 g/mol	417.52 g/mol	[7][9]
IUPAC Name	(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone	Not available	[5]
Synonym	cyclo[N-methyl-L-alanyl-L-leucyl-(αZ)-α,β-didehydro-N-methylphenylalanylglycyl]	Not available	[7]

Solubility & Handling

- Solubility: Tentoxin is soluble in methanol, ethanol, and DMSO, typically at concentrations around 10 mg/mL.[5][7]
- Storage: For long-term stability, Tentoxin and **Tentoxin-d3** should be stored as a solid at 4°C or lower, protected from light and moisture.[5]

Section 3: Synthesis and Isotopic Labeling

Natural Biosynthesis and Chemical Synthesis

Tentoxin is synthesized in *Alternaria* species via a non-ribosomal peptide synthetase (NRPS) pathway.[2][10] This enzymatic machinery is distinct from the ribosomal protein synthesis common to all organisms. The chemical synthesis of Tentoxin is notoriously challenging,

presenting significant hurdles in the stereospecific introduction of the Z-dehydrophenylalanine residue and the final, often low-yield, cyclization step.[11][12] However, recent advancements in cyclization reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have improved total synthesis yields considerably. [11]

Conceptual Protocol for Isotopic Labeling

The synthesis of **Tentoxin-d3** is not detailed in publicly available literature but would involve incorporating a deuterium-labeled precursor during the chemical synthesis process. A plausible approach would utilize a deuterated N-methylating agent or a deuterated amino acid precursor. For instance, using d3-methyl iodide (CD₃I) during the N-methylation steps of the synthesis would introduce the deuterium label.

Section 4: Application as an Internal Standard in Quantitative Analysis

The primary application of **Tentoxin-d3** is as an internal standard for the precise measurement of Tentoxin levels in various samples.

Experimental Workflow: Quantification of Tentoxin via LC-MS/MS

This protocol outlines a self-validating system for the quantification of Tentoxin, ensuring accuracy and reproducibility. The workflow leverages the principle of isotope dilution, where a known quantity of **Tentoxin-d3** is spiked into every sample, calibrator, and quality control (QC) sample prior to any processing.

Step-by-Step Methodology:

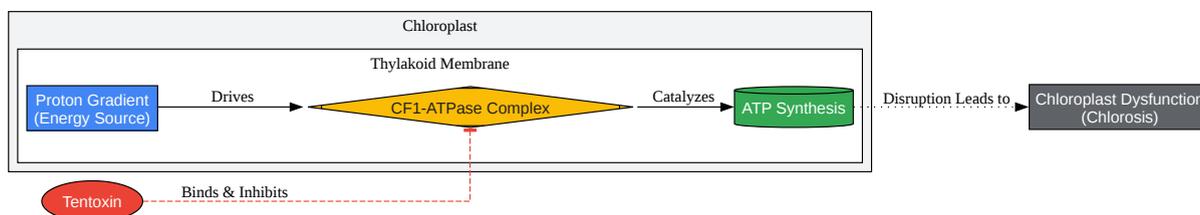
- Preparation of Standards:
 - Prepare a primary stock solution of Tentoxin and **Tentoxin-d3** in methanol.
 - From the Tentoxin stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) via serial dilution.

- Prepare a working internal standard (IS) solution of **Tentoxin-d3** at a fixed concentration (e.g., 20 ng/mL).
- Sample Preparation:
 - Aliquot 100 μ L of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.
 - Spike each tube with a small, precise volume (e.g., 10 μ L) of the **Tentoxin-d3** working IS solution. Vortex briefly.
 - Perform sample extraction. For a plant matrix, this may involve adding an organic solvent (e.g., acetonitrile or ethyl acetate), vortexing, sonicating, and centrifuging to precipitate proteins and extract the analyte.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column to separate Tentoxin from other matrix components. A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run under a gradient.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the transition for Tentoxin (e.g., m/z 415.2 \rightarrow 312.2).
 - Monitor the transition for **Tentoxin-d3** (e.g., m/z 418.2 \rightarrow 315.2).
 - The specific fragment ions should be optimized by direct infusion of the standards.
- Data Processing and Validation:

- For each sample, calculate the peak area ratio of the Tentoxin MRM transition to the **Tentoxin-d3** MRM transition.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression with 1/x weighting.
- Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.
- The system is validated if the calculated concentrations of the QC samples are within a predefined acceptance range (e.g., $\pm 15\%$) of their nominal values.

Section 5: Visualization of Pathways and Workflows

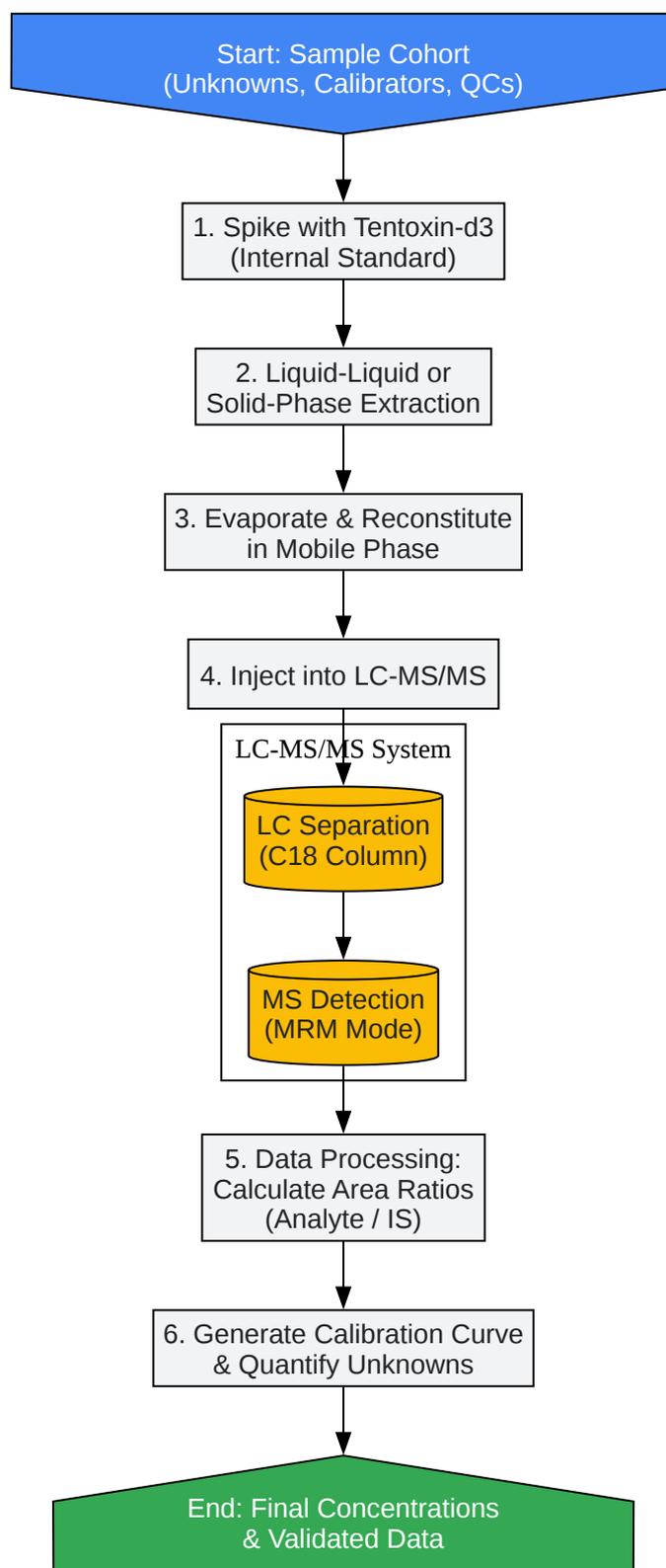
Diagram 1: Tentoxin's Mechanism of Action



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Caption: Tentoxin inhibits the CF1-ATPase in chloroplasts, disrupting ATP synthesis and leading to chlorosis.

Diagram 2: LC-MS/MS Quantification Workflow



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Caption: Isotope dilution workflow for quantifying Tentoxin using **Tentoxin-d3** as an internal standard.

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